molecular formula C19H22N2O5S B4816633 4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate

4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate

Cat. No.: B4816633
M. Wt: 390.5 g/mol
InChI Key: RRINGDXSDZFKJV-UHFFFAOYSA-N
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Description

4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a butylsulfamoyl group attached to a phenyl ring, which is further connected to a carbamoyl group and a phenyl acetate moiety. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate typically involves multi-step organic reactions. One common approach is the reaction of 4-aminophenyl acetate with butylsulfonyl chloride to form the butylsulfamoyl derivative. This intermediate is then reacted with 4-isocyanatophenyl acetate under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Corresponding amides or esters.

Scientific Research Applications

4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. For example, the sulfonyl group may interact with enzyme active sites, inhibiting their function and affecting cellular processes.

Comparison with Similar Compounds

    4-{[4-(tert-Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Similar structure but with a tert-butyl group instead of a butyl group.

    4-{[4-(Methylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Contains a methylsulfamoyl group instead of a butylsulfamoyl group.

    4-{[4-(Ethylsulfamoyl)phenyl]carbamoyl}phenyl acetate: Features an ethylsulfamoyl group.

Uniqueness: The uniqueness of 4-{[4-(Butylsulfamoyl)phenyl]carbamoyl}phenyl acetate lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The butylsulfamoyl group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets, differentiating it from similar compounds with different alkyl groups.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[4-[[4-(butylsulfamoyl)phenyl]carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S/c1-3-4-13-20-27(24,25)18-11-7-16(8-12-18)21-19(23)15-5-9-17(10-6-15)26-14(2)22/h5-12,20H,3-4,13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRINGDXSDZFKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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